A Technical Guide to the MAGE-A3 (167-176) Human Peptide: An Immunotherapeutic Target
A Technical Guide to the MAGE-A3 (167-176) Human Peptide: An Immunotherapeutic Target
This technical guide provides an in-depth overview of the MAGE-A3 (167-176) human peptide, a significant antigen in cancer immunotherapy. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, immunogenicity, and the methodologies used for its study.
Peptide Core Data
The MAGE-A3 protein is a member of the melanoma-associated antigen (MAGE) family. These proteins are considered cancer-testis antigens, meaning their expression is primarily restricted to tumor cells and male germ cells. This tumor-specific expression makes them attractive targets for cancer vaccines and T-cell based immunotherapies.[1][2] The peptide derived from the 167-176 amino acid region of the MAGE-A3 protein is a well-characterized epitope recognized by cytotoxic T lymphocytes (CTLs).
Two related sequences are frequently referenced in the literature: a 10-mer and a 9-mer peptide.
| Feature | Details |
| Protein | Melanoma-associated antigen 3 (MAGE-A3) |
| Peptide Region | Amino acids 167-176 |
| 10-mer Sequence | H-Met-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH (MEVDPIGHLY)[3][4][5] |
| 9-mer Sequence | H-Glu-Val-Asp-Pro-Ile-Gly-His-Leu-Tyr-OH (EVDPIGHLY) (aa 168-176)[6][7][8] |
| Molecular Formula (10-mer) | C53H80N12O16S[4][9] |
| Molecular Weight (10-mer) | 1173.36 g/mol [4][5] |
Immunogenicity and HLA Restriction
The MAGE-A3 (167-176) peptide is presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, now more commonly referred to as Human Leukocyte Antigen (HLA) class I molecules. Recognition of the peptide-HLA complex by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes can trigger an anti-tumor immune response.
This peptide is known to be promiscuous, binding to several different HLA alleles, which broadens its potential applicability across a diverse patient population.
| HLA Allele | Peptide Sequence | Role |
| HLA-A0101 | EVDPIGHLY (168-176) | A primary restricting allele; this peptide-HLA combination has been a target in numerous clinical vaccination trials.[1][2][6][7][10] |
| HLA-B44 | MEVDPIGHLY (167-176) | The 10-mer peptide shows strong binding to HLA-B44 and can stimulate CTLs that recognize MAGE-A3-expressing tumor cells.[11] |
| HLA-B3501 | EVDPIGHLY (168-176) | The 9-mer peptide is recognized by CTLs in the context of HLA-B3501.[6] |
| HLA-B*1801 | MEVDPIGHLY (167-176) | This peptide is recognized by specific cytotoxic T lymphocytes.[2] |
Quantitative T-Cell Response Data
The immunogenicity of the MAGE-A3 peptide has been quantified in various studies, measuring the frequency of specific T-cells in patients and the functional avidity of these cells.
| Parameter | Value | Context | Source |
| CTL Precursor Frequency | 10⁻⁶ to 10⁻⁵ of CD8+ T-cells | In blood of melanoma patients after vaccination with MAGE-A3.A1 peptide. | [2] |
| CTL Precursor Frequency | 10⁻⁵ to 10⁻³ of CD8+ T-cells | In blood of melanoma patients showing tumor regression after vaccination with peptide-pulsed Dendritic Cells. | [2] |
| CTL Functional Avidity (EC₅₀) | 0.03 nmol/L | Lysis of target cells by a CTL clone recognizing MAGE-A3 (168-176) on HLA-B35. | [2] |
| CTL Functional Avidity (EC₅₀) | 133 nmol/L (mean) | Lysis of target cells by anti-MAGE-A3.A1 CTL clones. | [2] |
Key Experimental Protocols
The study of the MAGE-A3 (167-176) peptide involves a range of immunological assays to determine its binding to HLA molecules, its ability to stimulate T-cells, and the capacity of those T-cells to kill tumor cells.
HLA-A1 Peptide Binding Assay (T2 Stabilization Assay)
This assay measures the ability of a peptide to bind to and stabilize empty HLA-A1 molecules on the surface of T2 cells, which are deficient in TAP (Transporter associated with Antigen Processing), leading to low surface expression of HLA class I.
Methodology:
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Cell Culture: Culture T2 cells (human T-B cell hybrid) in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics.
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Peptide Incubation: Resuspend T2 cells at 1 x 10⁶ cells/mL in serum-free RPMI medium.
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Plate Preparation: Add 100 µL of the cell suspension to each well of a 96-well U-bottom plate.
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Peptide Addition: Add the MAGE-A3 (167-176) peptide at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a known HLA-A1 binding peptide as a positive control and an irrelevant peptide as a negative control.
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Incubation: Incubate the plate overnight (16-18 hours) at 37°C in a 5% CO₂ incubator. Some protocols use a lower temperature (26°C) for the initial hours to promote peptide loading.
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Staining: Wash the cells twice with cold FACS buffer (PBS with 2% FBS). Stain the cells with a FITC- or PE-conjugated anti-HLA-A1 monoclonal antibody for 30 minutes at 4°C.
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Flow Cytometry: Wash the cells again and acquire data on a flow cytometer.
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Analysis: The level of HLA-A1 stabilization is proportional to the Mean Fluorescence Intensity (MFI). Calculate the fluorescence index or the concentration of peptide required for half-maximal stabilization.
ELISpot Assay for IFN-γ Release
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of peptide-specific, cytokine-secreting T-cells.
Methodology:
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Plate Coating: Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% FBS for 1-2 hours at room temperature.
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Cell Plating: Add responder cells (Peripheral Blood Mononuclear Cells - PBMCs, or isolated CD8+ T-cells) to the wells.
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Stimulation: Add the MAGE-A3 (167-176) peptide at a final concentration of 1-10 µg/mL. Antigen-presenting cells (APCs), such as dendritic cells or T2 cells pulsed with the peptide, can also be used as stimulators.
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Controls: Include wells with responder cells alone (negative control) and cells stimulated with a mitogen like Phytohaemagglutinin (PHA) (positive control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
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Detection: Lyse the cells and wash the plate thoroughly with PBS containing 0.05% Tween-20. Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours.
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Signal Development: Wash the plate and add streptavidin-alkaline phosphatase (or HRP). After another incubation and wash, add the substrate (e.g., BCIP/NBT).
-
Analysis: Stop the reaction by washing with water once spots have developed. Dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay
This classic assay measures the ability of cytotoxic T lymphocytes to lyse target cells presenting the MAGE-A3 peptide.
Methodology:
-
Target Cell Preparation: Use a MAGE-A3-expressing, HLA-A1-positive tumor cell line (e.g., melanoma cell line) or peptide-pulsed T2 cells as targets.
-
Labeling: Incubate 1 x 10⁶ target cells with 100 µCi of Na₂⁵¹CrO₄ for 1-2 hours at 37°C.
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Washing: Wash the labeled target cells three times with culture medium to remove excess ⁵¹Cr.
-
Assay Setup: Plate the labeled target cells (e.g., 5,000 cells/well) in a 96-well U-bottom plate.
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Effector Cell Addition: Add effector CTLs at various Effector-to-Target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
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Controls:
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Spontaneous Release: Target cells with medium only.
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Maximum Release: Target cells with 1% Triton X-100 or another detergent.
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.
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Supernatant Collection: Centrifuge the plate again and collect the supernatant from each well.
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Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
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Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the key molecular pathway and a typical experimental workflow for identifying T-cell responses to the MAGE-A3 peptide.
Caption: TCR signaling cascade upon MAGE-A3 peptide recognition.
Caption: Workflow for assessing MAGE-A3 specific T-cell immunity.
References
- 1. High frequency of antitumor T cells in the blood of melanoma patients before and after vaccination with tumor antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cpcscientific.com [cpcscientific.com]
- 4. MAGE-3 Antigen (167-176) (human) peptide [novoprolabs.com]
- 5. 生命科学产品与技术服务-生工生物工程(上海)股份有限公司 [store.sangon.com]
- 6. A MAGE-3 peptide recognized on HLA-B35 and HLA-A1 by cytolytic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpt.com [jpt.com]
- 8. Identification of a Titin-Derived HLA-A1–Presented Peptide as a Cross-Reactive Target for Engineered MAGE A3–Directed T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A peptide encoded by the human MAGE3 gene and presented by HLA-B44 induces cytolytic T lymphocytes that recognize tumor cells expressing MAGE3 - PubMed [pubmed.ncbi.nlm.nih.gov]
